molecular formula C5H9NO4 B1582090 N-Methyliminodiacetic acid CAS No. 4408-64-4

N-Methyliminodiacetic acid

Cat. No. B1582090
CAS RN: 4408-64-4
M. Wt: 147.13 g/mol
InChI Key: XWSGEVNYFYKXCP-UHFFFAOYSA-N
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Description

N-Methyliminodiacetic acid (NMIDA) is an organic compound commonly used in laboratory experiments as a chelating agent. It is a white, crystalline solid that is soluble in water and has a molecular weight of 115.1 g/mol. NMIDA is used in a variety of scientific research applications, including the synthesis of metal complexes, the study of enzyme kinetics, and the investigation of metal ion-binding proteins. In addition, NMIDA has been used to study the biochemical and physiological effects of metal ions on biological systems.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

N-Methyliminodiacetic acid (MIDA) has demonstrated significant utility as a ligand in palladium-catalyzed cross-coupling reactions. For instance, it has been effectively used in Hiyama cross-coupling, facilitating high yields of coupling products in water and isopropanol under ambient atmospheric conditions (Guo et al., 2014). Similarly, MIDA has been employed as a ligand in Suzuki–Miyaura cross-coupling of aryl chlorides, achieving substantial yields at both high temperatures and room temperature (Qi et al., 2015).

Trace-Metal Uptake and Speciation Studies

Methyliminodiacetic acid immobilized on cellulose supports has been utilized for trace-metal uptake, demonstrating increased coordinating ability and applicability in speciation studies (Gennaro et al., 1985).

Radiopharmaceutical Development

In the field of radiopharmaceuticals, MIDA has been explored as a chelating group for gamma-emitting radiometals. Studies have shown that radiopharmaceuticals based on N-substituted iminodiacetic acids, including MIDA, are stable in vitro and in vivo, and their biologic distributions are primarily governed by the N-substituted group (Loberg et al., 1976).

Protection and Directing Group in Organic Synthesis

MIDA boronates are widely used as boronic acid protecting groups in organic synthesis. Their stability to reduction, oxidation, and transmetalation allows for their use in iterative cross-couplings and as a directing group for C–H functionalization of aryl boronic acids (Williams et al., 2020).

Thermodynamic and Spectroscopic Properties

Studies on the thermodynamics of N-methyliminodiacetic acid have provided insights into its protolytic equilibria and standard thermodynamic characteristics, comparing these with related compounds (Gridchin, 2018). Vibrational spectroscopy has been utilized to examine the unique molecular architecture of MIDA-protected boronate esters, shedding light on their stability and reactivity (Reinemann et al., 2011).

Mechanistic Studies in Boron Chemistry

Mechanistic insights into the migratory aptitude of the MIDA boryl group in boron transfer processes have been explored. The hemilability of the MIDA ligand enables boron to act both as a nucleophile and an electrophile, facilitating novel migration processes involving boron (Lee et al., 2018).

Synthesis of Heterocyclic Boronates

MIDA has been used in the synthesis of a wide range of heterocyclic boronates, providing a straightforward method for preparing difficult-to-access compounds (Dick et al., 2010).

Biodegradation Studies

Research has demonstrated that N-methyliminodiacetic acid, along with related compounds, undergoes biodegradation in river water, indicating its environmental compatibility (Warren & Malec, 1972).

Luminescence Studies

Spectroscopic studies of Eu(III) and Tb(III) complexes with MIDA have been conducted to understand the luminescence characteristics and the coordination of water molecules in these complexes (Elbanowski et al., 1995).

Complexation with Uranyl Ions

MIDA has been studied for its ability to form complexes with uranyl ions. The stability constants and possible structures of these complexes have been investigated, providing insights into the coordination chemistry of uranyl ions (Frausto da Silva & Simoes, 1970).

Applications in Peptide Chemistry

MIDA boronate-containing aromatic amino acids have been synthesized, demonstrating potential applications in peptide chemistry and natural product synthesis (Colgin et al., 2011).

Kinetics of Oxidation by Silver(II) Species

The kinetics and mechanism of oxidation of MIDA by aquasilver(II) and Ag(II)-2,2′-bipyridine complexes have been studied, providing insights into the active reaction pathways and the protolytic equilibria involving the oxidants (Baiocchi et al., 1982).

Modular Strategy for Small Molecule Synthesis

MIDA has been utilized in a modular strategy for small molecule synthesis, particularly in the iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks (Gillis & Burke, 2007).

Interactions with Molybdenum(VI)

The complexation of molybdenum(VI) with MIDA has been studied at different ionic strengths, providing valuable data for thermodynamic stability constants (Majlesi et al., 2010).

Oxidative Rearrangement in Synthetic Applications

The oxidative rearrangement of MIDA boronates has been explored, showing that the MIDA nitrogen can act as a nucleophile in palladium π-allyl intermediates. This process has opened up new possibilities in synthetic applications involving boron (Kaldas et al., 2021).

properties

IUPAC Name

2-[carboxymethyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGEVNYFYKXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00196033
Record name Strombine
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Methyliminodiacetic acid

CAS RN

4408-64-4
Record name N-Methyliminodiacetic acid
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Record name N-Methyliminodiacetic acid
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Record name 4408-64-4
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Record name Methyliminodiacetic acid
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Record name N-METHYLIMINODIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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